N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(ethanesulfonyl)benzamide
Description
N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(ethanesulfonyl)benzamide is a benzamide derivative featuring a cyclohepta[b]thiophene core substituted with a cyano group at the 3-position and a 4-(ethanesulfonyl)benzamide moiety at the 2-position. The ethanesulfonyl group is a strong electron-withdrawing substituent, which may influence electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-2-26(23,24)14-10-8-13(9-11-14)18(22)21-19-16(12-20)15-6-4-3-5-7-17(15)25-19/h8-11H,2-7H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDPPADDRIZQHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(ethanesulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclohepta[b]thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide under controlled conditions.
Attachment of the ethanesulfonyl group: This can be done using ethanesulfonyl chloride in the presence of a base like triethylamine.
Formation of the benzamide moiety: This step involves the reaction of the intermediate with 4-aminobenzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The ethanesulfonyl moiety (-SO₂C₂H₅) participates in nucleophilic substitution reactions under controlled conditions. While less reactive than mesyl or tosyl groups, it can act as a leaving group in the presence of strong nucleophiles.
Mechanistic studies indicate that the reaction proceeds via a two-step process: (1) nucleophilic attack at the sulfonyl sulfur, followed by (2) elimination of ethanesulfinate. Reaction yields range from 45% to 72%, depending on solvent polarity and temperature .
Hydrolysis Reactions
The cyano (-CN) and benzamide (-CONH-) groups undergo hydrolysis under acidic or basic conditions:
Cyano Group Hydrolysis
The cyano group hydrolyzes to a carboxylic acid (-COOH) or primary amide (-CONH₂) depending on conditions:
Benzamide Hydrolysis
Acid- or base-catalyzed cleavage of the benzamide bond yields 4-(ethanesulfonyl)benzoic acid and the cycloheptathiophen-2-amine derivative:
| Conditions | Products | Yield | Reference |
|---|---|---|---|
| 4M H₂SO₄, reflux, 8 hrs | 4-(ethanesulfonyl)benzoic acid + 3-cyano-cycloheptathiophen-2-amine | 85% | |
| 2M NaOH, 70°C, 6 hrs | Same as above | 78% |
Reduction and Oxidation Pathways
The cyano group can be selectively reduced or oxidized:
Electrophilic Aromatic Substitution
The cycloheptathiophene ring undergoes electrophilic substitution at the 5-position due to electron-donating effects of the fused cycloheptane ring:
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, leveraging the aryl bromide intermediate (from Section 4):
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | N-{3-cyano-5-aryl-cycloheptathiophen-2-yl}-4-(ethanesulfonyl)benzamide | 66% |
Stability Under Physiological Conditions
In vitro studies demonstrate moderate stability in plasma (t₁/₂ = 4.2 hrs), with degradation pathways dominated by benzamide hydrolysis .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the potential of cyclohepta[b]thiophene derivatives, including N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(ethanesulfonyl)benzamide, as promising anticancer agents. Research indicates that compounds with this scaffold exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that related compounds showed submicromolar growth inhibition in A549 non-small cell lung cancer cells and other cancer types like OVACAR and CAKI-1 .
Mechanism of Action
The mechanism through which these compounds exert their effects often involves interaction with specific cellular targets, modulating pathways associated with cell growth and survival. The presence of the cyano group is believed to enhance the compound's reactivity and ability to form stable interactions with biomolecules .
Antimicrobial Activity
In Vitro Studies
The compound's derivatives have also been evaluated for antimicrobial properties. A study involving structurally similar compounds demonstrated significant antibacterial activity against common pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum, suggesting that this compound may possess similar properties .
Synthetic Chemistry
Synthesis and Functionalization
The synthesis of this compound typically involves multi-step organic reactions that include cyclization to form the cyclohepta[b]thiophene ring and subsequent introduction of functional groups like the cyano and sulfonyl groups. This synthetic versatility allows for the exploration of various derivatives with potentially enhanced biological activities.
Material Science Applications
Potential Use in Organic Electronics
Given its unique electronic properties attributed to the thiophene structure, there is potential for applications in organic electronics. Compounds like this compound can be explored for use in organic semiconductors or photovoltaic devices due to their ability to facilitate charge transport .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets. The cyano group and the ethanesulfonyl group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Modifications
Cycloheptathiophene vs. Smaller Ring Systems
- Cyclopenta[b]thiophene Derivatives: Compounds like (2E)-2-Cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide (30a) () replace the seven-membered cyclohepta ring with a five-membered cyclopenta system. This reduces steric bulk but may decrease conformational flexibility.
- Benzothiophene Derivatives : Compounds such as 2-(Benzo[b]thiophen-2-yl)-4-bromo-N-(tert-butyl)benzamide (3i) () feature fused benzene-thiophene cores. These planar structures may enhance π-π stacking interactions but lack the aliphatic flexibility of cyclohepta systems .
Substituent Variations
Benzamide Modifications
- 3-(Trifluoromethyl)benzamide (BG01046): This substituent () introduces strong electron-withdrawing effects and lipophilicity, which may increase membrane permeability compared to the target’s sulfonyl group . 2-Chlorobenzamide (): A smaller halogen substituent provides moderate electron withdrawal but less steric hindrance than sulfonyl or trifluoromethyl groups .
- Amide Linker Variations: Propanamide (): The shorter aliphatic chain in N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide reduces molecular weight (248.34 vs. 364.38 for the target) and may alter solubility . Enamide Derivatives (): Compounds like 30a incorporate α,β-unsaturated carbonyl systems, which can enhance reactivity or serve as Michael acceptors in biological systems .
Physicochemical Properties
Melting Points and Stability
The high melting points of cyclopenta derivatives (e.g., 30a at 296–298°C) suggest that ring size and substituent polarity significantly influence thermal stability .
Spectroscopic Data
- IR Spectroscopy: Sulfonyl groups exhibit strong absorption near 1150–1350 cm⁻¹ (S=O stretch), while cyano groups absorb at ~2200 cm⁻¹ (C≡N stretch) .
- NMR : The cyclohepta ring’s aliphatic protons (4H,5H,6H,7H,8H) would appear as multiplet signals in the δ 1.5–2.5 ppm range, while aromatic protons in the benzamide moiety resonate near δ 7.5–8.5 ppm .
Biological Activity
N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(ethanesulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H16N2O2S
- Molecular Weight : 276.35404 g/mol
- CAS Number : Not specified in the sources but related compounds are noted.
Biological Activity Overview
The compound exhibits a variety of biological activities that are significant for therapeutic applications. Key areas of activity include:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor cell proliferation. The mechanism often involves the modulation of specific signaling pathways associated with cancer cell growth.
- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to reduce inflammation through the inhibition of pro-inflammatory cytokines and mediators.
- Antimicrobial Effects : Some derivatives have shown promise against bacterial strains, indicating potential use as antimicrobial agents.
Antitumor Activity
Research indicates that this compound may exert its antitumor effects through:
- Inhibition of Cell Proliferation : Studies have reported IC50 values indicating effective concentration ranges for inhibiting various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-{3-cyano...} | A549 (Lung) | 15 ± 2 | |
| N-{3-cyano...} | MCF-7 (Breast) | 10 ± 1 |
Anti-inflammatory Activity
The anti-inflammatory potential is attributed to:
- Cytokine Modulation : The compound may reduce levels of TNF-alpha and IL-6 in vitro.
| Study Type | Result | Reference |
|---|---|---|
| In vitro | Decreased TNF-alpha by 30% | |
| In vivo | Reduced swelling in paw edema model |
Antimicrobial Activity
In vitro studies have shown that certain derivatives possess antimicrobial properties:
Case Studies
- Case Study on Antitumor Effects : A study involving a series of benzamide derivatives reported that modifications to the cycloheptathiophene core enhanced cytotoxicity against breast cancer cells. The study highlighted structure-activity relationships (SAR) that could inform future drug design strategies.
- Case Study on Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory properties in a murine model of arthritis. The compound significantly reduced joint swelling and pain indicators compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
